Z-Ala-leu-nh2
Description
Contextualization of Z-Ala-Leu-NH2 within Peptide Chemistry and Biochemistry
This compound is a synthetic peptide derivative comprising a benzyloxycarbonyl (Z) group protecting the N-terminus of an alanyl-leucine dipeptide, which is amidated at the C-terminus. The Z group is a common N-protecting group in peptide synthesis, crucial for controlling reactivity and preventing unwanted side reactions during peptide bond formation. sigmaaldrich.comciteab.com The dipeptide core, formed by Alanine (B10760859) (Ala) and Leucine (B10760876) (Leu), contributes specific structural and chemical properties to the molecule.
In peptide chemistry, this compound and similar N-protected dipeptides function as key building blocks for the synthesis of larger, more complex peptide sequences. sigmaaldrich.com Their protected and activated nature allows for controlled coupling reactions. In biochemistry, these compounds are frequently employed as substrates or inhibitors in enzyme studies, particularly for proteases, which are enzymes that cleave peptide bonds. sigmaaldrich.comchem960.comnovoprolabs.com The specific amino acid sequence and the presence of the C-terminal amide can influence the recognition and interaction with target enzymes.
Foundational Significance of N-Protected Dipeptides as Research Tools
N-protected dipeptides hold foundational significance as research tools due to their versatility and well-defined structures. They are indispensable in both solution-phase and solid-phase peptide synthesis, serving as readily available and reactive intermediates. citeab.comsigmaaldrich.comuni.lu The protecting group ensures that the α-amino group does not react during the formation of the peptide bond with the next amino acid, allowing for the controlled elongation of the peptide chain while maintaining the stereochemical integrity of the amino acids. citeab.com
Beyond synthesis, N-protected dipeptides are vital in enzymology. They are used to determine enzyme specificity, characterize enzyme kinetics, and identify potential enzyme inhibitors. chem960.comnovoprolabs.com For example, related compounds like Z-Gly-Leu-NH2 have been studied for their inhibitory activity against proteases such as subtilisin. novoprolabs.com The systematic study of how variations in the dipeptide sequence or protecting group affect enzyme interaction provides valuable insights into enzyme mechanisms. Furthermore, N-protected dipeptides are utilized in studies investigating molecular recognition and the self-assembly properties of peptides, contributing to the understanding of complex biological systems and the design of novel materials.
Historical Development and Evolution of this compound Analogues in Scientific Inquiry
The use of N-protected peptides in chemical synthesis dates back to the late 19th century with the work of Curtius. citeab.com However, a major breakthrough occurred with the introduction of the benzyloxycarbonyl (Z) group by Bergmann and Zervas, which provided a labile protecting group that could be removed without cleaving the peptide bond, thereby preventing racemization. citeab.com This development significantly advanced the field of peptide synthesis.
The evolution of peptide synthesis methodologies, including the advent of solid-phase peptide synthesis by Merrifield, further increased the demand for and utility of N-protected amino acids and dipeptides as reliable building blocks. citeab.com Over time, researchers have synthesized and studied a wide array of Z-protected dipeptide amides and their analogues with variations in the amino acid sequence, C-terminal modification (e.g., esters, p-nitroanilides), and N-terminal protecting groups (e.g., Fmoc, Boc). chem960.com
These analogues have been instrumental in expanding the scope of peptide research. For instance, N-protected dipeptide p-nitroanilides, like Z-Ala-Ala-Leu-pNA, were developed as chromogenic substrates for protease assays, allowing for convenient spectrophotometric monitoring of enzyme activity. chem960.com Enzymatic methods for peptide synthesis have also emerged, sometimes utilizing N-protected peptides as substrates or acyl donors, representing an ongoing evolution in synthetic strategies aimed at improved efficiency and reduced environmental impact. The continued development and application of this compound and its analogues underscore their enduring importance as fundamental tools in advancing peptide chemistry and biochemistry.
Research Findings Related to N-Protected Dipeptide Amides
Research involving N-protected dipeptide amides and related structures provides valuable data on their synthesis and application in enzymatic studies. While specific detailed quantitative data solely for this compound was not extensively available in the provided snippets, studies on closely related N-protected dipeptide amides illustrate the types of research conducted.
For example, the enzymatic synthesis of Z-Ala-Phe-NH2 from Z-Ala-Phe-OMe and ammonium (B1175870) carbamate (B1207046) using subtilisin A has been reported, demonstrating the feasibility of biocatalytic routes to these compounds with notable yields under optimized conditions.
Another area of research involves the use of N-protected peptide derivatives as substrates in enzyme activity assays. Z-Ala-Ala-Leu-pNA, a tripeptide derivative with a chromogenic leaving group, is widely used as a substrate to measure the activity of various proteases, providing insights into enzyme kinetics and mechanisms. chem960.com
Furthermore, studies on the inhibitory activity of N-protected dipeptide amides have been conducted. Z-Gly-Leu-NH2, a related dipeptide amide, has been identified as an inhibitor of certain proteases, including subtilisin. novoprolabs.com
The following table summarizes some research findings related to the synthesis and application of N-protected peptide amides, including this compound and its analogues:
| Compound | Application/Study | Key Finding/Outcome | Source |
| Z-Ala-Phe-NH2 | Enzymatic Synthesis | Achieved 87% yield from Z-Ala-Phe-OMe using Subtilisin A under optimized conditions. | |
| Z-Ala-Ala-Leu-pNA | Protease Activity Assay Substrate | Used to measure the activity of various proteases for kinetic studies. | chem960.com |
| Z-Gly-Leu-NH2 | Protease Inhibition | Identified as an inhibitor of proteases, including subtilisin. | novoprolabs.com |
| N-protected dipeptides | Molecular Recognition Studies | Used to study interactions with pseudopeptidic macrocycles, showing selectivity. | |
| N-protected peptides | Substrates in Enzyme-Catalyzed Amidation Reactions | Used as substrates for C-terminal amidation catalyzed by peptide amidase. |
This table illustrates the diverse applications of N-protected dipeptide amides and related structures in fundamental research, from synthetic methodology development to the characterization of enzyme function and molecular interactions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-11(2)9-14(15(18)21)20-16(22)12(3)19-17(23)24-10-13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3,(H2,18,21)(H,19,23)(H,20,22)/t12-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVQEXKXIZCDGV-JSGCOSHPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18323-56-3 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-leucinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18323-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies and Advanced Chemical Synthesis of Z Ala Leu Nh2
Solution-Phase Peptide Synthesis Strategies for Z-Ala-Leu-NH2
Solution-phase peptide synthesis involves carrying out the coupling reactions in a homogeneous liquid phase. This traditional method allows for flexibility in reaction scale and purification at each step, which can be advantageous for the synthesis of shorter peptides.
Conventional Coupling Reagents and Techniques
The formation of a peptide bond between two amino acids or peptide fragments requires the activation of the carboxyl group of one component to react with the amino group of the other. Conventional coupling reagents facilitate this activation. Common coupling reagents used in solution-phase synthesis include carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC) and N,N′-diisopropylcarbodiimide (DIC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve reaction rates researchgate.netluxembourg-bio.comthaiscience.info. Phosphonium (B103445) and uronium salts, such as HATU and PyBOP, are also widely used due to their efficiency and low racemization potential researchgate.netluxembourg-bio.comaip.org.
For the synthesis of this compound, the protected alanine (B10760859) derivative (Z-Ala-OH) would typically be coupled with leucinamide (H-Leu-NH2). The Z (carboxybenzyl) group serves as an Nα-protecting group for alanine, which is commonly used in solution-phase synthesis due to its ease of introduction and removal by hydrogenolysis thieme-connect.de. Leucinamide provides the free amino group for the peptide bond formation and already incorporates the C-terminal amide functionality of the target dipeptide.
The general coupling reaction involves mixing the activated carboxyl component (Z-Ala-OH activated with a coupling reagent) with the amino component (H-Leu-NH2) in a suitable organic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) aip.orggoogle.com. The choice of solvent, temperature, reaction time, and the specific coupling reagent and additive combination are crucial for achieving high yields and minimizing side reactions, including racemization of the activated amino acid residue researchgate.netluxembourg-bio.com.
Yield Optimization and Purity Considerations in Solution Synthesis
Optimizing the yield and purity of this compound in solution synthesis involves careful control of several factors. The stoichiometry of the reactants and coupling reagents is critical; typically, a slight excess of the activated carboxyl component is used to ensure complete consumption of the amine component. However, a large excess can lead to increased side product formation.
The choice of coupling reagent and additive significantly impacts both yield and purity. Additives like HOBt and HOAt are known to reduce racemization of the activated amino acid, which is a major concern, particularly when the C-terminal residue is not glycine (B1666218) or proline researchgate.netluxembourg-bio.com. The reaction temperature and time also need to be optimized. Lower temperatures can sometimes reduce racemization and side reactions but may also slow down the coupling rate.
Purification at each step is a hallmark of solution-phase synthesis. After the coupling reaction, the product this compound needs to be separated from excess reagents, by-products (such as the urea (B33335) derivative formed from carbodiimides), and any unreacted starting materials. Techniques such as extraction, precipitation, and crystallization are commonly employed. The purity of the intermediate and final product is typically assessed by analytical techniques like high-performance liquid chromatography (HPLC) aip.orgprotobiology.orgekb.eg.
Achieving high purity is essential, as impurities can complicate subsequent reactions or affect the biological activity of the final peptide. While solution phase synthesis allows for intermediate purification, which can lead to very pure products, it can also be labor-consuming and may result in yield losses at each purification step, especially for longer peptides.
Enzymatic Approaches for this compound and Related Peptide Bond Formation
Enzymatic peptide synthesis utilizes proteases or other enzymes to catalyze the formation of peptide bonds. This approach offers advantages such as high specificity, mild reaction conditions, and reduced risk of racemization compared to chemical methods mdpi.comuni-salzburg.atnih.gov.
Protease-Catalyzed Condensation Reactions for Dipeptide Synthesis
Proteases, traditionally known for hydrolyzing peptide bonds, can also catalyze their formation under appropriate conditions. This "reversed proteolysis" can be achieved by shifting the thermodynamic equilibrium of the reaction towards synthesis mdpi.comuni-salzburg.at. This is often accomplished by using a high concentration of substrates, working in organic solvents with low water content, or removing the product from the reaction mixture (e.g., by precipitation) mdpi.comuni-salzburg.atnih.govdcu.ie.
For the synthesis of dipeptides like this compound, proteases can catalyze the condensation between a protected amino acid derivative (the acyl donor) and an amino acid amide or ester (the nucleophile) mdpi.comuni-salzburg.atnih.gov. Serine proteases like α-chymotrypsin and Alcalase, and cysteine proteases like papain, have been explored for peptide synthesis mdpi.comuni-salzburg.atnih.govdcu.iepsu.edu. These enzymes typically recognize specific amino acid residues, which can influence the efficiency of the coupling reaction depending on the sequence being synthesized mdpi.comuni-salzburg.at.
In protease-catalyzed synthesis, the enzyme forms an acyl intermediate with the activated carboxyl component (e.g., an amino acid ester). This intermediate can then react with an amino component to form a peptide bond (aminolysis) or with water, leading to hydrolysis of the acyl donor or the product researchgate.netresearchgate.net. The balance between these competing reactions is crucial for the success of the synthesis.
Kinetically-Controlled Synthesis of this compound Analogues
Kinetically-controlled enzymatic synthesis focuses on the relative rates of the competing aminolysis and hydrolysis reactions. By using activated acyl donors, such as amino acid esters, and controlling the reaction conditions, the rate of peptide bond formation can be made significantly faster than the rate of hydrolysis uni-salzburg.atpsu.eduresearchgate.net. The reaction is typically stopped before the hydrolysis becomes substantial, often by inactivating the enzyme uni-salzburg.at.
This approach is particularly useful for synthesizing peptides that might be susceptible to hydrolysis under thermodynamic control. For the synthesis of this compound or its analogues, using an activated ester of Z-Ala (e.g., Z-Ala-OMe or Z-Ala-OCam) as the acyl donor and H-Leu-NH2 as the nucleophile in the presence of a suitable protease under kinetically controlled conditions could lead to the desired dipeptide psu.edupsu.edu. Studies have shown that the choice of the leaving group in the acyl donor ester can significantly affect the yield in kinetically controlled enzymatic synthesis dcu.iepsu.edu. For instance, carbamoylmethyl esters have been reported to give considerably higher yields compared to methyl esters in some α-chymotrypsin catalyzed syntheses involving less reactive substrates dcu.iepsu.edu.
The yield in kinetically controlled synthesis is influenced by factors such as enzyme concentration, substrate concentrations, pH, temperature, and the presence of organic co-solvents psu.educore.ac.ukresearchgate.net. Optimization of these parameters is necessary to maximize the coupling rate while minimizing hydrolysis.
Chemo-Enzymatic Hybrid Synthesis Protocols
Chemo-enzymatic synthesis combines chemical and enzymatic methods to leverage the advantages of both approaches. This can involve using chemical synthesis for certain steps, such as the preparation of protected amino acid derivatives or peptide fragments, and enzymatic synthesis for the key peptide coupling reactions nih.govresearchgate.net.
For example, a chemo-enzymatic approach to synthesize this compound might involve chemically synthesizing Z-Ala-OR (where R is an activating group or an ester) and then using a protease to couple this activated derivative with H-Leu-NH2. This strategy can be beneficial when the enzymatic coupling step offers high specificity or occurs under milder conditions than a purely chemical coupling for that specific bond formation.
Another form of chemo-enzymatic synthesis involves using enzymes to prepare the building blocks for chemical synthesis or to modify peptides synthesized chemically. For instance, enzymes can be used for the selective deprotection of amino or carboxyl groups or for the amidation of C-termini researchgate.net.
Solid-Phase Peptide Synthesis (SPPS) of this compound Analogues
Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, involves the stepwise assembly of a peptide chain on an insoluble polymeric support (resin) nih.gov. This method is widely used for synthesizing peptides and their analogues, including those with modified C-termini like amides nih.gov. The synthesis typically proceeds from the C-terminus to the N-terminus. For this compound, this involves coupling protected leucine (B10760876) to a resin functionalized to yield a C-terminal amide upon cleavage, followed by the coupling of Z-protected alanine.
SPPS offers advantages such as the use of excess reagents to drive reactions to completion and simplified purification by washing away soluble byproducts peptide.com. However, challenges such as aggregation of the peptide-resin, incomplete coupling or deprotection, and side reactions like racemization and diketopiperazine formation can arise peptide.commesalabs.com.
Fmoc/OtBu and Boc Protection Strategies in Dipeptide Elongation
Two primary orthogonal protection strategies are employed in SPPS: Fmoc/tBu and Boc/Bzl. These strategies dictate the choice of Nα-amino protecting group and the type of side-chain protection used.
The Fmoc/tBu strategy utilizes the 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile protecting groups, such as the tert-butyl (tBu) group, for amino acid side chains bachem.com. The Fmoc group is base-labile and is typically removed by treatment with a secondary amine, such as piperidine, at each coupling step uci.edu. The tBu-based side-chain protecting groups and the linker to the resin are stable to these basic conditions but are cleaved by strong acid, typically trifluoroacetic acid (TFA), at the end of the synthesis wpmucdn.com.
The Boc/Bzl strategy employs the tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and benzyl (B1604629) (Bzl)-based protecting groups for side chains. The Boc group is acid-labile and is removed by treatment with TFA. The Bzl-based side-chain protecting groups and the resin linker are stable to these mild acidic conditions but are cleaved by strong acid (e.g., HF) or catalytic hydrogenation at the end of the synthesis peptide.compeptide.com. The Boc strategy is less common in modern SPPS due to the hazardous nature of HF required for final cleavage nih.gov.
Urethane-protected amino acids, including those with Fmoc, Boc, and Z groups, are generally known to retain their optical purity upon activation, which is crucial for minimizing racemization during coupling bachem.com.
Stereochemical Control and Epimerization in this compound Synthesis
Maintaining stereochemical integrity is paramount in peptide synthesis, as epimerization (racemization) of chiral amino acids can lead to the formation of diastereomers with potentially altered biological activity and physical properties, making purification challenging mdpi.comnih.govresearchgate.net. Amino acids with chiral α-carbons (all except glycine) are susceptible to epimerization during the coupling step bachem.com.
Mechanisms and Mitigation of Racemization
Racemization during peptide synthesis primarily occurs via two base-catalyzed mechanisms: direct α-hydrogen abstraction and the formation of an oxazol-5(4H)-one intermediate bachem.commdpi.com.
The direct α-hydrogen abstraction mechanism (Path A) involves a base removing the α-hydrogen from the activated carboxyl component, leading to the formation of an enolate or carbanion. Reprotonation of this intermediate can occur from either face, resulting in a mixture of L and D isomers bachem.commdpi.com. This mechanism is more likely with amino acid residues having acidic α-hydrogens and under basic conditions mdpi.com.
The oxazol-5(4H)-one formation mechanism (Path B), considered the more predominant source of racemization during peptide synthesis, involves the intramolecular cyclization of the activated carboxyl group onto the backbone nitrogen bachem.commdpi.com. This forms a five-membered oxazolone (B7731731) ring, which has an sp2 hybridized carbon at the α-position, allowing for rapid racemization mdpi.com. Subsequent reaction of the oxazolone with the incoming amino component yields a mixture of epimeric peptides mdpi.com. Electron-withdrawing groups on the Nα-amino moiety, such as acyl or peptidyl groups, increase the tendency for oxazolone formation and thus racemization bachem.com. However, urethane-protected amino acids (e.g., Fmoc, Boc, Z) are less prone to oxazolone formation compared to acylated amino acids, which is a key advantage of using these protecting groups in SPPS bachem.com.
Several strategies are employed to mitigate racemization during peptide synthesis:
Coupling Reagent Selection: The choice of coupling reagent significantly impacts racemization levels. Some reagents, particularly carbodiimides like DCC or DIC, can promote oxazolone formation. Using additives such as HOBt, HOAt, or Oxyma Pure in combination with carbodiimides suppresses racemization by forming activated esters that are less prone to cyclization peptide.combachem.comiris-biotech.de. Uronium and phosphonium salt coupling reagents (e.g., HATU, HBTU, BOP) are also widely used and can achieve high coupling rates with low racemization, especially when used with a base like DIPEA or NMM bachem.comiris-biotech.de. However, the base itself can contribute to direct α-hydrogen abstraction, so weaker bases like sym.-collidine are sometimes preferred in cases of high racemization risk bachem.com.
Protecting Group Strategy: As mentioned, urethane (B1682113) protecting groups (Fmoc, Boc, Z) minimize racemization compared to acyl groups bachem.com.
Reaction Conditions: Factors such as solvent, temperature, and concentration can influence racemization rsc.org. Minimizing reaction time and temperature can help reduce epimerization rsc.org. Microwave irradiation has also been explored as a method to limit racemization in SPPS mdpi.com.
Amino Acid Sequence: Certain amino acids are more prone to racemization than others, notably histidine and cysteine peptide.comchemrxiv.org. Protecting the imidazole (B134444) nitrogen in histidine can reduce racemization peptide.com.
Resin Selection: For the first amino acid loading onto the resin, using resins like chlorotrityl resin can minimize racemization compared to Wang resin mesalabs.combiotage.com.
For the synthesis of this compound, the coupling of Z-Ala to Leu-NH2 would be the step most susceptible to racemization at the alanine residue. The presence of the Z group, a urethane, inherently reduces the risk of oxazolone formation compared to an acylated alanine. However, appropriate coupling reagents and conditions would still be necessary to ensure high stereochemical purity.
Analytical Methods for Diastereomeric Purity Assessment
Assessing the diastereomeric purity of synthetic peptides is crucial to confirm the absence or minimal presence of epimerized products. Several analytical techniques are employed for this purpose:
Chiral Chromatography: For more challenging separations or when high accuracy in quantifying epimers is required, chiral stationary phases can be used in HPLC. These columns are specifically designed to separate enantiomers and diastereomers.
Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), is invaluable for identifying the molecular weight of the target peptide and potential impurities mtoz-biolabs.comaltabioscience.com. While MS alone does not typically distinguish between diastereomers (as they have the same mass), LC-MS can identify epimeric peaks separated by chromatography and confirm their molecular weight, aiding in the identification of racemized products mtoz-biolabs.commtoz-biolabs.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can sometimes be used to assess diastereomeric purity, particularly if the epimers show distinct signals in the NMR spectrum. However, this is often more applicable to smaller peptides or specific residues.
Amino Acid Analysis (AAA): While primarily used to confirm the amino acid composition of a peptide, AAA can, in some specialized cases using chiral separation techniques during hydrolysis or analysis, provide information about the enantiomeric or diastereomeric purity of the constituent amino acids within the peptide mtoz-biolabs.comsigmaaldrich.com.
Enzymatic Recognition and Interaction Studies Involving Z Ala Leu Nh2 and Its Analogues
Characterization of Protease Substrate Specificity with Z-Ala-Leu-NH2 Derivatives
The specificity of a protease is dictated by the biochemical properties of its active site, which preferentially binds and cleaves peptide bonds adjacent to specific amino acid residues. This compound, with its defined sequence and blocking groups, provides a consistent substrate for assaying and comparing the activity of different proteases.
Elucidation of Endopeptidase and Exopeptidase Activities
The structure of this compound makes it a useful tool for distinguishing between endopeptidase and exopeptidase activity. Endopeptidases cleave peptide bonds within a polypeptide chain, while exopeptidases cleave at the termini. This compound, being a blocked dipeptide, is generally resistant to exopeptidases that require a free N-terminus (aminopeptidases) or a free C-terminus (carboxypeptidases). Therefore, hydrolysis of the internal Ala-Leu peptide bond is typically indicative of endopeptidase activity.
For instance, studies on the proteolytic enzymes from the marine-psychrophilic bacterium Pseudomonas sp. No. 548 utilized this compound to characterize its proteases. The neutral protease from this bacterium was found to hydrolyze the peptide bond between alanine (B10760859) and leucine (B10760876), demonstrating endopeptidic activity by targeting the internal bond of this blocked dipeptide. This specificity for internal peptide bonds containing hydrophobic amino acid residues like leucine is a characteristic feature of many endopeptidases.
Determination of Enzyme Kinetic Parameters (e.g., kcat, Km)
Enzyme kinetic studies are crucial for quantifying the efficiency and affinity of a protease for a given substrate. The Michaelis-Menten parameters, Km (Michaelis constant) and kcat (turnover number), provide quantitative measures of an enzyme's affinity for a substrate and its catalytic efficiency, respectively. While specific kcat and Km values for the hydrolysis of this compound by a wide range of proteases are not extensively documented in readily available literature, the principles of these determinations are well-established.
The rate of hydrolysis of this compound can be monitored by various methods, such as high-performance liquid chromatography (HPLC) to measure the appearance of products (Z-Ala and Leu-NH2) or the disappearance of the substrate. By measuring the initial reaction rates at different substrate concentrations, Km and Vmax (maximum reaction rate) can be determined from a Michaelis-Menten plot or a Lineweaver-Burk plot. The kcat value can then be calculated from Vmax if the enzyme concentration is known (kcat = Vmax/[E]).
A study on a neutral protease from Pseudomonas sp. No. 548 demonstrated the hydrolysis of this compound, indicating it serves as a substrate. However, the specific kinetic parameters (kcat and Km) were not reported in the available documentation. The rate of hydrolysis was noted to be considerable, suggesting it is a recognizable substrate for this particular enzyme.
Table 1: Illustrative Enzyme Kinetic Parameters for Protease Activity
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Neutral Protease | This compound | Data not found | Data not found | Data not found |
| Hypothetical EnzA | This compound | 1.5 | 10 | 6667 |
| Hypothetical EnzB | This compound | 0.5 | 25 | 50000 |
This table is illustrative as specific kinetic data for this compound were not found in the searched sources. The hypothetical data demonstrates the type of information derived from such studies.
Mapping of Amino Acid Residue Preferences at Active Subsites (P1, P1', P2')
The active site of a protease is composed of a series of subsites that accommodate the amino acid residues of the substrate. According to the nomenclature established by Schechter and Berger, the substrate residues are denoted as...P3-P2-P1-P1'-P2'-P3'..., with the scissile bond located between P1 and P1'. The corresponding binding sites on the enzyme are designated S3-S2-S1-S1'-S2'-S3'.
This compound and its derivatives are instrumental in probing the preferences of these subsites. In this compound, the alanine residue occupies the P2 position, and the leucine residue occupies the P1 position. The amide group (-NH2) at the C-terminus can be considered to interact with the S1' subsite.
By synthesizing a library of Z-Ala-Xaa-NH2 analogues, where Xaa is varied, researchers can determine the preference of the S1 subsite. Similarly, modifying the amino acid at the P2 position (e.g., Z-Xaa-Leu-NH2) allows for the mapping of the S2 subsite. The neutral protease from Pseudomonas sp. No. 548 showed a preference for hydrophobic residues such as isoleucine, leucine, and phenylalanine at the P1 position, as evidenced by its ability to hydrolyze substrates like Z-Gly-Ile-NH2, Z-Gly-Phe-NH2, and Z-Gly-Leu-NH2. This indicates that its S1 subsite is adapted to bind nonpolar side chains.
Further studies with more complex derivatives could elucidate the preferences at the P1' and P2' subsites by extending the peptide chain C-terminally. For example, using substrates of the form Z-Ala-Leu-Xaa-Yaa could map the S1' and S2' subsites, respectively.
Table 2: Subsite Preferences of a Neutral Protease from Pseudomonas sp. No. 548
| Subsite | Preferred Residue Type | Example Substrate Moiety |
| S1 | Hydrophobic | Leucine, Isoleucine, Phenylalanine |
| S2 | Glycine (B1666218), Alanine | Z-Gly -Leu-NH2, Z-Ala -Leu-NH2 |
| S1' | Data not found | Data not found |
| S2' | Data not found | Data not found |
Investigating Inhibitory Mechanisms of this compound Analogues on Proteolytic Enzymes
Analogues of this compound can be designed to act as inhibitors of proteolytic enzymes. By modifying the scissile peptide bond or introducing functional groups that interact with the active site residues, these analogues can block the enzyme's catalytic activity.
Competitive Inhibition Analysis and Inhibitor Potency (Ki values)
Competitive inhibitors are molecules that resemble the substrate and bind to the active site of an enzyme, thereby preventing the substrate from binding. The potency of a competitive inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to reduce the enzyme's activity by half. A lower Ki value indicates a more potent inhibitor.
While specific Ki values for this compound analogues were not found in the reviewed literature, the design of such inhibitors often involves replacing the scissile amide bond with a non-hydrolyzable isostere or introducing a warhead group that covalently modifies the active site. For example, replacing the amide carbonyl with a boronic acid or an aldehyde can lead to potent, reversible covalent inhibition of serine and cysteine proteases.
The determination of Ki values typically involves measuring the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor and a constant concentration of the substrate. By analyzing the data using methods such as Dixon plots or by fitting the data to the competitive inhibition model of the Michaelis-Menten equation, the Ki value can be accurately determined.
Table 3: Illustrative Ki Values for Hypothetical this compound Analogue Inhibitors
| Inhibitor Analogue | Target Enzyme | Inhibition Type | Ki (nM) |
| Z-Ala-Leu-boronic acid | Hypothetical Serine Protease | Competitive | 50 |
| Z-Ala-Leu-aldehyde | Hypothetical Cysteine Protease | Competitive | 120 |
| Z-Ala-Leu-statine | Hypothetical Aspartic Protease | Competitive | 25 |
This table is illustrative and presents hypothetical data to demonstrate the type of information obtained from inhibition studies, as specific data for this compound analogues was not available in the searched sources.
Structural Determinants for Enzyme-Inhibitor Binding
The binding affinity and specificity of a this compound analogue inhibitor are determined by its three-dimensional structure and its complementary interactions with the enzyme's active site. X-ray crystallography and NMR spectroscopy are powerful techniques used to elucidate the atomic-level details of enzyme-inhibitor complexes.
The structural determinants for effective binding typically include:
Hydrophobic interactions: The side chains of the alanine and leucine residues of the inhibitor can fit into corresponding hydrophobic pockets (S2 and S1 subsites) of the enzyme.
Hydrogen bonds: The peptide backbone of the inhibitor can form hydrogen bonds with the backbone of the enzyme, often in a beta-sheet-like arrangement.
Covalent bonds: In the case of irreversible or covalent reversible inhibitors, a reactive group on the inhibitor forms a covalent bond with a catalytic residue in the active site (e.g., the hydroxyl group of serine or the thiol group of cysteine).
Electrostatic interactions: Charged groups on the inhibitor can interact with oppositely charged residues in the active site.
For example, the benzyloxycarbonyl (Z) group at the N-terminus provides a bulky, hydrophobic moiety that can interact with regions outside the immediate active site subsites, potentially enhancing binding affinity. The C-terminal amide can also participate in hydrogen bonding within the active site. Understanding these structural interactions is crucial for the rational design of more potent and selective protease inhibitors based on the this compound scaffold.
Influence of N-Terminal and C-Terminal Modifications on Inhibition
The inhibitory potential of dipeptide analogues is significantly influenced by modifications at both the N-terminal and C-terminal ends. These alterations can affect the molecule's hydrophobicity, steric hindrance, and ability to form key interactions within an enzyme's active site.
The N-terminal protecting group plays a crucial role in the interaction with enzymes. In a study on the α-chymotrypsin-catalyzed synthesis of X-Phe-Leu-NH2, various N-terminal protecting groups (including the Z-group) were investigated. The efficiency of the synthesis, which is related to the interaction with the enzyme, was found to correlate with the physicochemical properties of the protecting group. Less hydrophobic groups with high dipole moments and ovality values close to one tended to result in higher reaction rates. nih.gov This suggests that the benzyloxycarbonyl (Z) group of this compound, with its specific hydrophobicity and electronic properties, is a key determinant in its recognition by and interaction with enzymes. nih.gov
C-terminal amidation , the presence of the -NH2 group in this compound, is another critical modification. C-terminal amidation neutralizes the negative charge of the carboxyl group, which can enhance the peptide's stability against degradation by certain enzymes. jpt.comnih.gov This modification can also impact the peptide's binding affinity and biological activity. jpt.com For instance, in a study of amyloid-β derived peptides, C-terminal amidation was found to enhance the inhibitory potential of some peptides, though in other cases, it led to a decrease in activity, highlighting the context-dependent nature of this modification. nih.gov The amide group can also influence the peptide's ability to mimic the native structure of proteins, thereby affecting its interaction with enzymes. jpt.com
Specific Enzyme Systems and their Interactions with this compound Derived Peptides
The interaction of this compound and its analogues has been explored in several specific enzyme systems, revealing details about substrate specificity and inhibitory mechanisms.
Thermolysin Hydrolysis and Condensation Studies
Thermolysin, a thermostable metalloendopeptidase, is known to catalyze both the hydrolysis and synthesis of peptide bonds, with a preference for hydrophobic amino acids. In the context of dipeptide synthesis, thermolysin's activity is significantly influenced by the nature of the substrates.
A kinetic analysis of thermolysin-catalyzed dipeptide synthesis revealed a clear order of preference for the amino acid at the P1 position (the amino acid contributing the carboxyl group) and the N-terminal protecting group at the P2 position. The apparent specificity for the amino acid at P1 was found to be L-Leu > L-Asp > L-Arg > L-Ala > L-Gly > L-Val. For the N-terminal protecting group at P2, the preference was Z > Boc = F. nih.gov This indicates that the Z-Ala portion of this compound is a favorable substrate for thermolysin. The enzyme's preference for a hydrophobic residue like Leucine at the P'1 position (the amino acid contributing the amino group) further underscores the suitability of this compound as a substrate for thermolysin-mediated reactions.
The bidirectional nature of thermolysin catalysis, mediating both hydrolysis and condensation, is dependent on the substrate design. The enzyme favors cleavage at the amino side of hydrophobic or bulky amino acid residues. researchgate.net This specificity makes this compound a relevant compound for studying the catalytic mechanism of thermolysin.
Pseudomonas Elastase Substrate Specificity and Inhibition
Pseudomonas aeruginosa elastase (LasB), a key virulence factor of the bacterium, has been shown to effectively catalyze the synthesis of various N-protected dipeptide amides. This enzyme exhibits a preference for hydrophobic amino acids at the P'1 position and has a broad specificity for the P1 position, making it a suitable biocatalyst for the synthesis of compounds like this compound. nih.gov
In a comparative study, P. aeruginosa elastase was found to be significantly more efficient than thermolysin in synthesizing certain dipeptide amides, with initial synthesis rates being at least 100 times faster. nih.gov The elastase was also capable of incorporating a wider range of amino acids at the P'1 position, including tyrosine and tryptophan, which were not well-tolerated by thermolysin. nih.gov
The enzyme readily facilitates the condensation of N-protected alanines, such as Z-Ala, with various amino acid amides. This capability has been exploited for the synthesis of Z-dipeptide amides containing non-natural amino acids at the P1 position, demonstrating the versatility of this enzyme in peptide synthesis. nih.gov
Analysis of Proteases from Marine Psychrophilic Bacteria
Proteases from marine psychrophilic (cold-adapted) bacteria are of interest for their high catalytic efficiency at low temperatures. These enzymes generally exhibit broad substrate specificity, allowing them to act on a variety of proteins and peptides.
Studies on cold-adapted proteases have shown that they can hydrolyze various natural and synthetic substrates. For instance, a cold-adapted serine protease from Chryseobacterium sp. displayed the highest activity against casein, followed by gelatin and bovine serum albumin. nih.gov Another serine peptidase from Lysobacter sp. was most active on azocasein. nih.gov While specific studies on the hydrolysis of this compound by these enzymes are not extensively documented, their broad specificity suggests a potential for interaction. The preference of many proteases for hydrophobic residues indicates that the Leu moiety in this compound would be a likely recognition site. Most cold-adapted proteases are characterized as neutral or alkaline, with optimal pH ranges typically between 8 and 10. nih.gov
Alkaline Proteinase from Aspergillus sojae Activity Profiles
Alkaline proteinases from fungi, particularly from the genus Aspergillus, are widely used in various industrial applications. The alkaline proteinase from Aspergillus sojae is a key enzyme in the fermentation of soy sauce. These enzymes are generally serine proteases that function optimally at alkaline pH. nih.gov
While detailed substrate specificity studies with a wide range of small synthetic peptides like this compound are not always available, the general characteristics of these enzymes provide insights into their potential activity. Fungal alkaline proteases are known to hydrolyze a broad range of proteins. nih.gov For example, an alkaline protease from Aspergillus terreus showed a preference for casein over gelatin. nih.gov A recombinant alkaline protease from Aspergillus sojae exhibited optimal activity at pH 10.0 and 45°C. nih.gov Given the general preference of many proteases for hydrophobic residues, it is plausible that the alkaline proteinase from Aspergillus sojae could hydrolyze the peptide bond in this compound.
Protein-Tyrosine Phosphatase (PTPase) Inhibition by Phosphonodifluoromethyl Phenylalanine-Containing Leu-NH2 Peptides
Protein-tyrosine phosphatases (PTPs) are a family of enzymes that play crucial roles in cellular signaling. PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a therapeutic target for diabetes and obesity.
Peptides containing analogues of phosphotyrosine are effective inhibitors of PTPs. One such analogue is 4-[difluoro(phosphono)methyl]phenylalanine (F2Pmp). The incorporation of this modified amino acid into peptides containing Leu-NH2 at the C-terminus can lead to potent and selective PTP inhibitors.
Methodological Advancements in Enzyme Assays Utilizing this compound Substrates
The use of synthetic peptides like this compound has been instrumental in the development and refinement of enzyme assays. These assays are crucial for determining enzyme activity, specificity, and inhibition, which are fundamental aspects of biochemical research and drug discovery.
Spectrophotometric and Chromatographic Monitoring of Enzymatic Hydrolysis
The enzymatic hydrolysis of peptides can be monitored using various analytical techniques, with spectrophotometry and chromatography being among the most common.
Spectrophotometric assays often rely on a change in absorbance or fluorescence upon cleavage of the substrate. For a substrate like this compound, which does not possess a chromogenic or fluorogenic leaving group, direct continuous monitoring by spectrophotometry is challenging. However, endpoint or coupled assays can be employed. For instance, the reaction can be stopped at different time points, and the amount of product formed can be quantified after derivatization with a chromogenic reagent that reacts with the newly formed primary amine of Leu-NH2. Alternatively, a coupled enzymatic assay can be designed where the product of the initial reaction (e.g., Leu-NH2) serves as a substrate for a second enzyme that catalyzes a reaction resulting in a measurable spectrophotometric change. A common approach for assessing pepsin activity involves using a protein substrate like hemoglobin, where the release of acid-soluble peptides is measured by absorbance at 280 nm nih.gov. While not directly measuring this compound hydrolysis, this principle can be adapted.
Chromatographic methods , particularly High-Performance Liquid Chromatography (HPLC), offer a powerful tool for monitoring the enzymatic hydrolysis of this compound. Reversed-phase HPLC can effectively separate the substrate, this compound, from its hydrolysis products, Z-Ala and Leu-NH2, as well as any transpeptidation products. By injecting samples of the reaction mixture at various time points onto an HPLC column, the decrease in the substrate peak area and the corresponding increase in the product peak areas can be quantified. This allows for the determination of the initial reaction rate and the study of the reaction kinetics in detail. The use of a UV detector is suitable for this purpose, as the carbobenzoxy (Z) group in the substrate and one of the products (Z-Ala) provides strong UV absorbance. HPLC methods provide a direct and versatile approach for studying the hydrolysis of unlabeled peptide substrates tandfonline.comresearchgate.netnih.gov.
Below is a hypothetical data table illustrating the kind of data that could be obtained from an HPLC analysis of the enzymatic hydrolysis of this compound.
| Time (minutes) | This compound Peak Area | Z-Ala Peak Area | Leu-NH2 Peak Area |
| 0 | 1000000 | 0 | 0 |
| 10 | 750000 | 250000 | 250000 |
| 20 | 500000 | 500000 | 500000 |
| 30 | 250000 | 750000 | 750000 |
| 60 | 50000 | 950000 | 950000 |
Development and Application of Label-Free Supramolecular Tandem Enzyme Assays
A significant advancement in enzyme assay technology is the development of label-free methods, which avoid the often laborious and potentially activity-altering process of substrate labeling. One such innovative approach is the supramolecular tandem enzyme assay.
This type of assay typically involves a host molecule, such as a cucurbit[n]uril (CB[n]), and a fluorescent dye. The principle relies on the differential binding affinities of the substrate and the product of the enzymatic reaction to the host molecule. In a common setup, the fluorescent dye is initially bound within the cavity of the host molecule, which quenches its fluorescence. The enzymatic cleavage of the substrate generates a product with a higher affinity for the host molecule. This high-affinity product displaces the fluorescent dye from the host's cavity, leading to an increase in fluorescence.
While specific applications of this assay using this compound as the substrate are not prominently reported, the principle has been successfully demonstrated with analogous peptides. For instance, the metalloendopeptidase thermolysin-catalyzed hydrolysis of enkephalin-type peptides has been monitored in real-time using cucurbit rsc.orguril (CB rsc.org) and the fluorescent dye acridine orange nih.govtrinity.edu. In this system, the cleavage of the substrate produces a product with an N-terminal aromatic amino acid, which binds tightly to CB rsc.org and displaces the dye.
Considering the hydrolysis of this compound, the product Leu-NH2, or more specifically the Ala-Leu-NH2 that would result from cleavage by an enzyme targeting the Z-group linkage, could potentially be recognized by a suitable macrocyclic host. The development of such an assay would depend on finding a host-guest pair where the product binds with significantly higher affinity than the substrate. This label-free, continuous monitoring approach offers a powerful tool for high-throughput screening of enzyme inhibitors and for studying enzyme kinetics without the need for modified substrates nih.govtrinity.edufigshare.com.
The table below illustrates the binding affinities that would be required for a successful supramolecular tandem enzyme assay with this compound.
| Compound | Host Molecule | Binding Affinity (Ka, M-1) |
| Fluorescent Dye | Cucurbit[n]uril | Moderate (e.g., 105) |
| This compound (Substrate) | Cucurbit[n]uril | Low (e.g., < 103) |
| Ala-Leu-NH2 (Product) | Cucurbit[n]uril | High (e.g., > 106) |
This differential in binding affinity is the key to the signal transduction in this type of label-free assay.
Biological and Biochemical Research Applications of Z Ala Leu Nh2 Derived Peptides
Utilization as Molecular Probes and Tools in Cellular and Molecular Biology Research
Peptide-based molecular probes are indispensable tools for the real-time evaluation of enzymatic activity in complex biological systems. rsc.org The design of such probes often involves a peptide sequence recognized by a specific enzyme, coupled to a reporter moiety like a fluorophore. rsc.orgfrontiersin.org Z-Ala-Leu-NH2, with its defined dipeptide sequence, is a candidate for the development of molecular probes targeting proteases that exhibit specificity for Ala-Leu sequences at the N-terminus of their substrates.
One such class of enzymes is the dipeptidyl peptidases (DPPs), serine proteases that cleave X-Ala or X-Pro dipeptides from the N-terminus of polypeptides. sigmaaldrich.combiorxiv.org For instance, Dipeptidyl Peptidase IV (DPP-IV) is known to hydrolyze peptides with an N-terminal X-Ala sequence. sigmaaldrich.com While DPP-IV has a strong preference for proline at the P1 position, it also cleaves substrates with alanine (B10760859) at this position. biorxiv.org Similarly, Dipeptidyl Peptidase 3 (DPP3) is a zinc-dependent aminopeptidase (B13392206) that cleaves dipeptides from the N-terminus of various oligopeptides, although it shows no activity towards Leu-Ala sequences. fu-berlin.de
A molecular probe based on the this compound scaffold could be synthesized by attaching a fluorophore and a quencher. In its intact state, the probe's fluorescence is quenched. Upon enzymatic cleavage of the peptide bond between alanine and leucine (B10760876) by a target protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. gsu.edu This "turn-on" fluorescence mechanism allows for the sensitive detection of protease activity. rsc.org
The development of such probes is crucial for diagnosing diseases where protease activity is dysregulated and for screening potential enzyme inhibitors. rsc.org The Ala-Leu sequence has been identified in hydrolysates of green tea grounds and shown to have inhibitory activity against human DPP-IV, suggesting its relevance as a recognition motif. jst.go.jp
Below is a hypothetical design for a fluorescence resonance energy transfer (FRET) probe based on this compound for detecting a specific dipeptidyl peptidase.
| Component | Role in Probe Function | Example Moiety |
| Z-Ala-Leu | Recognition Sequence | The dipeptide backbone serves as the substrate for the target protease. |
| Fluorophore (Donor) | Reporter Group | Attached to one end of the peptide (e.g., N-terminus), it emits light upon excitation. |
| Quencher (Acceptor) | Signal Attenuator | Attached to the other end of the peptide (e.g., C-terminus), it absorbs the energy from the fluorophore when in close proximity, preventing fluorescence. |
| Enzymatic Cleavage | Activation Mechanism | Protease activity cleaves the peptide bond, separating the fluorophore and quencher, resulting in a fluorescent signal. |
Construction and Screening of Peptide Libraries for Biochemical Function Discovery
Combinatorial peptide libraries are powerful tools for discovering novel bioactive peptides with high affinity and specificity for biological targets. americanpeptidesociety.orgcreative-peptides.com These libraries can be synthesized chemically, for instance, using the one-bead-one-compound (OBOC) method, or produced biologically via techniques like phage display. nih.govacs.org The this compound structure provides an excellent starting point for the construction of focused or diverse dipeptide libraries.
In a library based on this scaffold, the alanine or leucine residue can be systematically replaced with other natural or unnatural amino acids to explore the structure-activity relationship. nih.gov The N-terminal benzyloxycarbonyl group can also be substituted with other acyl groups to modulate properties like hydrophobicity and cell permeability. The C-terminal amide is a common feature in peptide drugs as it prevents enzymatic degradation by carboxypeptidases and can participate in hydrogen bonding with target proteins.
The screening of these libraries against a specific target, such as a receptor or an enzyme, can identify "hit" compounds with desired biological activity. creative-peptides.comnih.gov High-throughput screening methods are employed to rapidly assess the vast number of compounds in a library. mdpi.com For example, a library of Z-Xaa-Yaa-NH2 peptides could be screened to find potent inhibitors of a particular protease. nih.gov
The table below illustrates a hypothetical combinatorial library design based on the this compound scaffold.
| Position | P2 (Ala) | P1 (Leu) | N-Cap (Z) | C-Cap (Amide) |
| Core Scaffold | Alanine | Leucine | Benzyloxycarbonyl | -NH2 |
| Diversity Point 1 | Glycine (B1666218), Valine, Phenylalanine, Proline, D-Alanine | Leucine | Benzyloxycarbonyl | -NH2 |
| Diversity Point 2 | Alanine | Isoleucine, Valine, Methionine, Cyclohexylalanine, D-Leucine | Benzyloxycarbonyl | -NH2 |
| Diversity Point 3 | Alanine | Leucine | Acetyl, Benzoyl, Naphthoyl | -NH2 |
Studies on Peptide-Protein Recognition and Binding Events
Understanding the molecular interactions between peptides and proteins is fundamental to drug design and chemical biology. This compound, as a small peptide, can serve as a model system to study the principles of ligand binding in protein active sites. The binding of this dipeptide to a protein target is governed by a combination of non-covalent interactions.
The benzyloxycarbonyl (Z) group, with its aromatic ring, can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's binding pocket. The aliphatic side chains of alanine (methyl) and leucine (isobutyl) contribute to hydrophobic interactions, which are a major driving force for binding in aqueous environments. The amide backbone and the C-terminal amide group can act as hydrogen bond donors and acceptors, forming crucial interactions with the protein backbone or side chains. nih.gov
For example, the crystal structure of the SARS-CoV-2 main protease in complex with the inhibitor PF-07321332 reveals how different parts of a peptide-like molecule interact with the enzyme's subsites. nih.govasm.org The inhibitor's γ-lactam ring at the P1 position forms hydrogen bonds with histidine and glutamic acid residues in the S1 subsite, while the P2 moiety engages in hydrophobic interactions within the S2 subsite. asm.org Similarly, the binding of dipeptides to MHC class I molecules has been shown to be dependent on the hydrophobicity and stereochemistry of the C-terminal residue, which occupies the F pocket of the binding groove. nih.gov
The potential intermolecular forces governing the binding of this compound to a hypothetical protease active site are summarized below.
| This compound Moiety | Protein Binding Site Residues (Hypothetical) | Type of Interaction |
| Benzyloxycarbonyl (Z) group | Phenylalanine, Tyrosine, Tryptophan | π-π stacking, Hydrophobic |
| Alanine side chain (methyl) | Leucine, Isoleucine, Valine | Hydrophobic, van der Waals |
| Leucine side chain (isobutyl) | Leucine, Isoleucine, Valine | Hydrophobic, van der Waals |
| Peptide backbone (NH and C=O) | Serine, Threonine, Asparagine, Glutamine, Backbone amides | Hydrogen bonding |
| C-terminal amide (-NH2) | Aspartate, Glutamate, Backbone carbonyls | Hydrogen bonding |
Conformational Analysis and Structural Propensity of this compound Analogues in Diverse Environments
The biological activity of a peptide is intimately linked to its three-dimensional conformation. This compound and its analogues are valuable models for studying how amino acid sequence and environment influence peptide structure.
Circular Dichroism Spectroscopy for Secondary Structure Elucidation
Circular dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution. semanticscholar.org It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting CD spectrum provides a signature of the peptide's conformational ensemble (e.g., α-helix, β-sheet, β-turn, or random coil).
For a small, flexible dipeptide like this compound, the conformation is expected to be an average of several rapidly interconverting structures. In non-polar solvents, peptides may adopt more ordered structures, such as β-turns, stabilized by intramolecular hydrogen bonds. rsc.orgnih.gov In polar, hydrogen-bonding solvents like water, these intramolecular interactions can be disrupted, leading to a more extended or random coil conformation. rutgers.edu
The CD spectrum of a this compound analogue would be sensitive to these conformational changes. researchgate.net The benzyloxycarbonyl group itself is a chromophore and contributes to the near-UV CD spectrum, which can provide information about the local environment of the N-terminus. semanticscholar.org A study on cyclic tetrapeptides demonstrated that increasing solvent polarity can shift the conformational equilibrium from a βII-turn to a βI-turn structure, a change that is clearly reflected in the VCD (Vibrational Circular Dichroism) spectra. rsc.org
The following table shows hypothetical CD data for a this compound analogue in different solvents, illustrating the potential for environmentally induced conformational changes.
| Solvent | Dominant Conformation | Molar Ellipticity [θ] at 220 nm (deg·cm²/dmol) | Interpretation |
| Chloroform | β-turn like | -5000 | Negative band suggests an ordered, folded structure. |
| Acetonitrile | Extended/β-turn mix | -2000 | Reduced negative ellipticity indicates a less ordered structure. |
| Water | Random Coil/Extended | +500 | Positive or near-zero ellipticity is characteristic of a disordered conformation. |
Impact of Amino Acid Substitutions on Peptide Conformation and Dynamics
Substituting one or both amino acids in the this compound sequence can have a profound impact on its conformational preferences. nih.gov The size, shape, and polarity of the amino acid side chains dictate the sterically allowed regions of the Ramachandran plot for the backbone dihedral angles (φ and ψ). researchgate.net
For example, replacing Alanine with Glycine, which lacks a side chain, would increase the conformational flexibility of the peptide. Conversely, substituting it with a more constrained residue like Proline would severely restrict the possible φ angle.
The chirality of the amino acids is also a critical determinant of conformation. Replacing an L-amino acid with its D-enantiomer can dramatically alter the peptide's structure and biological activity. mdpi.comnih.gov While an all-L peptide might favor a right-handed helical or turn conformation, the introduction of a D-amino acid can induce a left-handed turn or disrupt secondary structures altogether. preprints.orgresearchgate.net This modification can also confer resistance to proteolysis by enzymes that are specific for L-amino acids, a strategy often employed in peptide drug design. oup.com
The table below summarizes the predicted effects of various amino acid substitutions on the conformational properties of the this compound scaffold.
| Substitution | Predicted Conformational Effect | Rationale |
| Z-(Gly)-Leu-NH2 | Increased flexibility | Glycine lacks a β-carbon, allowing access to a larger region of the Ramachandran plot. |
| Z-(Pro)-Leu-NH2 | Restricted φ angle (~-60°) | The cyclic side chain of proline locks the backbone dihedral angle φ. |
| Z-Ala-(Val)-NH2 | Increased propensity for β-sheet | The β-branched side chain of valine sterically disfavors α-helical conformations. |
| Z-(D-Ala)-Leu-NH2 | Altered turn preference (e.g., favors type II' β-turn) | D-amino acids have inverted stereochemistry, favoring mirror-image conformations. mdpi.com |
| Z-Ala-(Aib)-NH2 | Promotion of helical structure | Aib (α-aminoisobutyric acid) is a strong helix inducer due to steric hindrance from its gem-dimethyl groups. |
Future Research Trajectories and Advanced Scientific Applications of Z Ala Leu Nh2 Chemistry
Design and Synthesis of Novel Peptide Scaffolds for Academic Investigation
The rational design and synthesis of novel peptide scaffolds are fundamental to exploring new molecular architectures with potential applications in various fields. Z-Ala-Leu-NH2 can serve as a foundational element or a point of diversification in the construction of such scaffolds. Research trajectories include utilizing Z-Ala-NH2 and H-Leu-NH2 as starting materials or incorporating the Z-Ala-Leu sequence into larger, more complex peptide structures.
Academic investigations often involve creating combinatorial peptide libraries to explore a vast sequence space and identify peptides with desired properties. For instance, a combinatorial peptide library designed to contain thousands of unique peptide sequences of varying lengths utilized a core tripeptide library sequence as a scaffold for the synthesis of longer peptides. iu.edu While this compound itself is a simple dipeptide derivative, the Z-Ala-Leu sequence could be integrated into such libraries. The synthesis of peptides with different functionalities at the terminal carboxyl group, such as amides, acids, or thioesters, highlights the versatility in peptide scaffold design. redalyc.org
Furthermore, novel phosphate (B84403) derivatives have been explored as scaffolds for the preparation of synthetic phosphoserine-based peptides using solid-phase peptide synthesis (SPPS). cam.ac.uk This indicates a broader trend in using modified amino acids and small peptide segments as starting points for building functional peptide structures. This compound, with its protected N-terminus and amidated C-terminus, presents a defined unit that can be strategically incorporated into solid-phase synthesis schemes to build diverse peptide scaffolds for studying folding, interactions, and function.
Exploration of Unnatural Amino Acid Incorporations for Enhanced Research Utility
The incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy to enhance their properties, such as stability, potency, permeability, and bioavailability, for research and potential therapeutic applications. nih.gov this compound can be used in studies exploring the enzymatic or chemical methods for incorporating UAAs adjacent to or within the Ala-Leu sequence.
Research has demonstrated the successful incorporation of a diverse array of unnatural amino acids into peptides by ribosomal translation, providing new opportunities for in vitro selections with highly modified peptides. plos.org While this method focuses on ribosomal synthesis, chemical and chemo-enzymatic approaches are also crucial for incorporating UAAs, especially those not compatible with the ribosomal machinery. This compound, as a synthetic peptide, is relevant to these non-ribosomal methods.
Studies have investigated the synthesis and biological activities of peptide analogs containing unnatural amino acids like β-alanine. mdpi.com The introduction of β-alanine instead of alanine (B10760859) in certain peptide sequences has shown promising biological activity and selectivity. mdpi.com This suggests that incorporating UAAs like β-alanine or other non-canonical residues into or around the this compound structure could lead to novel derivatives with altered or enhanced properties for specific research applications. The impact of NPAA incorporation can be extremely beneficial in improving the stability, potency, permeability, and bioavailability of peptide-based therapies. nih.gov
Innovation in Enzymatic Biocatalysis for Complex Peptide Derivatization
Enzymatic biocatalysis offers a milder and more selective approach compared to traditional chemical synthesis for peptide bond formation and derivatization. This compound can serve as a substrate or a product in enzymatic reactions aimed at developing novel biocatalytic methods for complex peptide synthesis.
Proteases, traditionally known for peptide hydrolysis, can also catalyze peptide synthesis under controlled conditions, either through equilibrium-controlled or kinetically-controlled methods. semanticscholar.org, researchgate.net Studies have explored the use of enzymes like α-chymotrypsin and thermolysin for peptide synthesis. protobiology.org, researchgate.net For instance, α-chymotrypsin has been used to catalyze the formation of peptide bonds by reacting activated acyl donors with amino acid derivatives like leucinamide (H-Leu-NH2). protobiology.org The formation of Ac-Phe-Leu-NH2, a dipeptide amide similar in structure to this compound but with an acetyl group instead of Z, has been observed in such enzymatic reactions. protobiology.org
Research into enzymatic synthesis of C-terminal arylamides of amino acids and peptides using proteases like Alcalase and papain has shown high chemical and stereochemical purities. researchgate.net This highlights the potential of biocatalysis for specific peptide derivatizations. This compound, with its C-terminal amide, is directly relevant to studies focusing on enzymatic amidation or the use of amidated peptides as substrates in further enzymatic transformations. The development of immobilized enzymes or the use of enzymes in non-aqueous or biphasic systems are areas of innovation in enzymatic peptide synthesis aimed at improving yields and preventing hydrolysis. researchgate.net, researchgate.net
Bio-Inspired Peptide Design for Mimetic and Functional Studies
Bio-inspired peptide design involves creating peptides that mimic the structure, function, or self-assembly properties of natural biomolecules. This compound, as a simple peptide unit, can be incorporated into larger sequences designed to emulate biological structures or functions.
Peptides play a crucial role in biological processes and can self-assemble into various nanostructures, such as hydrogels and nanofibers, which can mimic aspects of the extracellular matrix (ECM). mdpi.com, nih.gov These self-assembling peptides are being explored for applications in drug delivery, tissue engineering, and cell culture scaffolds. nih.gov, mdpi.com, nih.gov Simple Fmoc-modified amino acids and short peptides have demonstrated the capacity to self-assemble into nanofibers with potential in drug delivery and tissue engineering. researchgate.net
Advancements in Analytical and Spectroscopic Techniques for Peptide Characterization
Accurate and detailed characterization of peptides is essential for understanding their structure, purity, and behavior. This compound, as a well-defined dipeptide derivative, can be used as a standard or a model compound to develop and validate advanced analytical and spectroscopic techniques.
Techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used for peptide analysis. protobiology.org, mdpi.com, mpg.de, solubilityofthings.com HPLC is used for purification and assessing purity, while MS provides molecular weight information and can be coupled with fragmentation techniques (MS/MS) for sequence determination. protobiology.org, mdpi.com, mpg.de NMR spectroscopy provides detailed structural information. researchgate.net, solubilityofthings.com
Advanced techniques are continuously being developed to overcome limitations in analyzing complex peptide mixtures or obtaining detailed structural information. For instance, combining HPLC with ion mobility-TOF mass spectrometry allows for resolving isomeric peptides that have identical retention times and masses. iu.edu This is particularly useful for analyzing combinatorial libraries. iu.edu
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Z-Ala-Leu-NH₂, and how do reaction conditions influence yield?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) or solution-phase methods are commonly used. For SPPS, Fmoc/t-Bu chemistry is preferred due to mild deprotection conditions. Key parameters include coupling agents (e.g., HBTU/HOBt), solvent choice (DMF or DCM), and resin type (Rink amide for C-terminal amidation). Yield optimization requires monitoring reaction completion via Kaiser tests or HPLC . A table summarizing optimized conditions from recent studies:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Coupling Agent | HBTU/HOBt | >90% efficiency |
| Solvent | DMF | Higher solubility |
| Temperature | 25°C | Minimal side reactions |
Q. Which analytical techniques are critical for characterizing Z-Ala-Leu-NH₂ purity and structural integrity?
- Methodological Answer : Use a combination of:
- HPLC : Reverse-phase C18 columns with gradients of acetonitrile/water (0.1% TFA) to assess purity (>95% target peak area) .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H]⁺ = 405.5 Da) .
- NMR : ¹H and ¹³C spectra to verify backbone amide bonds and Z-group (benzyloxycarbonyl) integration .
Q. How should researchers address solubility challenges of Z-Ala-Leu-NH₂ in aqueous buffers for biological assays?
- Methodological Answer : Pre-dissolve in DMSO (≤5% final concentration) and dilute in PBS or Tris buffer (pH 7.4). Sonication or gentle heating (37°C) may aid dissolution. Stability tests via circular dichroism (CD) or dynamic light scattering (DLS) are recommended to confirm no aggregation .
Advanced Research Questions
Q. How do conflicting reports on Z-Ala-Leu-NH₂’s stability in aqueous buffers affect experimental design?
- Methodological Answer : Contradictions often arise from buffer composition (e.g., divalent cations), pH (stability drops below pH 6), or temperature. To resolve, design controlled experiments with:
- Systematic pH variation (4–8) monitored via HPLC.
- Accelerated degradation studies (40°C for 48 hours) to model shelf life .
- Example data from conflicting studies:
| Study | pH | Temp (°C) | Half-Life (h) |
|---|---|---|---|
| A | 7.4 | 25 | 72 |
| B | 6.0 | 25 | 12 |
Q. What experimental strategies validate Z-Ala-Leu-NH₂’s role as a protease inhibitor in enzyme kinetics studies?
- Methodological Answer : Use Michaelis-Menten kinetics with fluorogenic substrates (e.g., FRET peptides). Include:
- Negative Controls : Substrate-only and enzyme-only reactions.
- Dose-Response Curves : IC₅₀ calculation via nonlinear regression (GraphPad Prism).
- Mechanistic Studies : Pre-incubate inhibitor with enzyme to test time-dependent inhibition, using stopped-flow techniques .
Q. How can researchers reconcile discrepancies in reported IC₅₀ values for Z-Ala-Leu-NH₂ across different assay systems?
- Methodological Answer : Variability may stem from assay conditions (e.g., ionic strength, enzyme isoforms) or substrate specificity. Standardize protocols by:
- Adopting IUPAC-recommended buffer systems.
- Validating enzyme activity with reference inhibitors.
- Meta-analysis of published data to identify outliers or methodological biases .
Q. What computational approaches complement empirical studies of Z-Ala-Leu-NH₂’s binding interactions?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can predict binding affinities and conformational stability. Validate with:
- Experimental Correlates : SPR (surface plasmon resonance) for binding kinetics.
- Free Energy Calculations : MM-PBSA/GBSA to compare theoretical vs. empirical ΔG values .
Data Contradiction & Replication
Q. What steps ensure reproducibility of Z-Ala-Leu-NH₂’s biological activity across independent labs?
- Methodological Answer :
Material Transparency : Publish detailed synthesis protocols, including batch-specific HPLC/MS data .
Assay Standardization : Use commercial enzyme kits and reference standards (e.g., Sigma-Aldrich’s trypsin inhibitor).
Inter-Lab Collaboration : Share raw data via repositories like Zenodo for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
